4-Nitrobenzoyl Varenicline is a chemical compound derived from Varenicline, which is primarily known for its application in smoking cessation therapies. Varenicline acts as a partial agonist at the neuronal nicotinic acetylcholine receptors, particularly the α4β2 subtype, and is designed to alleviate withdrawal symptoms associated with nicotine addiction. The introduction of the nitrobenzoyl moiety enhances its pharmacological properties and may provide additional therapeutic benefits.
4-Nitrobenzoyl Varenicline falls under the class of pharmaceutical compounds, specifically as a modified version of a nicotinic receptor partial agonist. It is categorized within the broader scope of anti-addiction medications, targeting nicotine dependence.
The synthesis of 4-Nitrobenzoyl Varenicline typically involves two main steps: the nitration of benzoyl derivatives and subsequent acylation with Varenicline.
The synthesis can be optimized for yield and purity by controlling reaction conditions such as temperature, solvent choice, and reaction time. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the progress and purity of the reactions.
4-Nitrobenzoyl Varenicline features a complex molecular structure characterized by its unique functional groups:
The structural representation includes:
4-Nitrobenzoyl Varenicline can participate in various chemical reactions:
Reactions are typically characterized using IR spectroscopy to identify functional groups and mass spectrometry for molecular weight determination.
4-Nitrobenzoyl Varenicline acts primarily as a partial agonist at the α4β2 nicotinic acetylcholine receptors in the brain:
Research indicates that 4-Nitrobenzoyl Varenicline exhibits enhanced selectivity for α4β2 receptors compared to other nicotinic receptor subtypes .
Relevant data includes:
4-Nitrobenzoyl Varenicline has potential applications in:
4-Nitrobenzoyl Varenicline (CAS No. 1329651-19-5) is a synthetic derivative of the smoking cessation drug varenicline. Its systematic IUPAC name is 4-Nitrophenyl 6,7,9,10-tetrahydro-8H-6,10-methanoazepino[4,5-g]quinoxaline-8-carboxylate. The molecular formula is C₂₀H₁₆N₄O₄, corresponding to a molecular weight of 376.37 g/mol. Alternative synonyms include 4-Nitrophenyl 9,10-dihydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-8(7H)-carboxylate and 4-Nitrophenyl 6,7,9,10-tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepine-8-carboxylate [2] [8].
The compound features a complex bridged tetracyclic core derived from varenicline, comprising an azepino[4,5-g]quinoxaline scaffold. This core integrates:
The 4-nitrobenzoyl substituent is esterified at the azepine nitrogen (N8-position). This modification introduces:
Table 1: Atomic Contributions to Molecular Architecture
Structural Domain | Key Features | Role in Molecular Function |
---|---|---|
Bridged azepino-quinoxaline | Rigid V-shaped conformation; Nitrogen atoms at positions 1,4,8,14 | Base pharmacophore for nAChR interaction |
4-Nitrobenzoyl group | Electron-deficient aromatic ring; Nitro group dipole moment = 4.22 D | Modulates electron density of core; Steric blockade |
Ester linker | Sp²-hybridized carbonyl; Dihedral angle ~120° relative to benzoyl plane | Controls rotational flexibility and solvation effects |
Solubility: 4-Nitrobenzoyl varenicline exhibits markedly different solubility profiles compared to varenicline freebase (CAS 249296-44-4):
This amphiphilic behavior arises from the hydrophobic benzoyl group counterbalanced by the polar nitro and ester functionalities.
Stability: The electron-withdrawing nitro group enhances stability toward:
Crystallography: Though experimental crystallographic data is limited in the literature, molecular modeling predicts:
Table 2: Experimental Physicochemical Parameters
Property | Value | Conditions | Method |
---|---|---|---|
Molecular Weight | 376.37 g/mol | - | Mass spectrometry |
logP (octanol/water) | Estimated 2.1 ± 0.3 | 25°C, pH 7.4 | Chromatographic |
pKa (quinoxaline N) | ~4.9 (protonation site) | Aqueous solution | Potentiometric titration |
Water solubility | 3 mg/mL (8.0 mM) | 25°C, neutral pH | UV-Vis spectroscopy |
λmax (UV/Vis) | 265 nm (ε=12,400 M⁻¹cm⁻¹) | Methanol | Spectrophotometry |
Spectroscopic Identifiers:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1